

In-Depth Technical Guide: Physicochemical Properties of rac Felodipine-d3 Analytical Standard

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Compound of Interest

Compound Name: *rac Felodipine-d3*

Cat. No.: B562459

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the racemic Felodipine-d3 analytical standard. This isotopically labeled compound is crucial for various stages of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for quantitative analysis of Felodipine.

Core Physicochemical Data

The fundamental physicochemical properties of **rac Felodipine-d3** are summarized in the tables below, offering a clear and concise reference for laboratory use.

Table 1: Chemical Identifiers and Molecular Properties

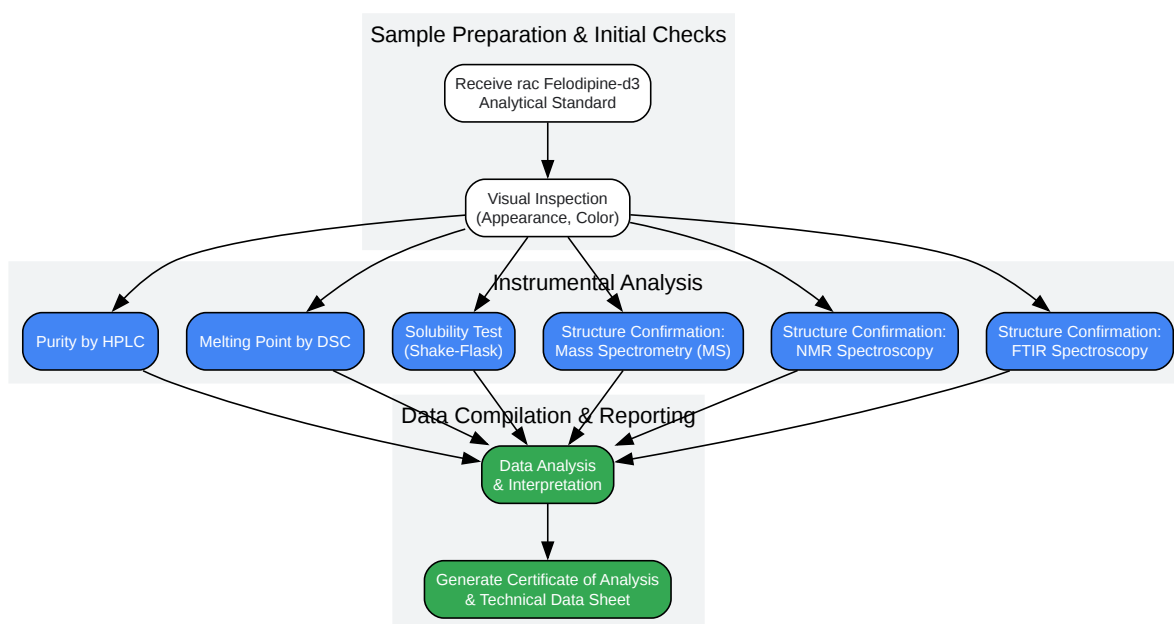
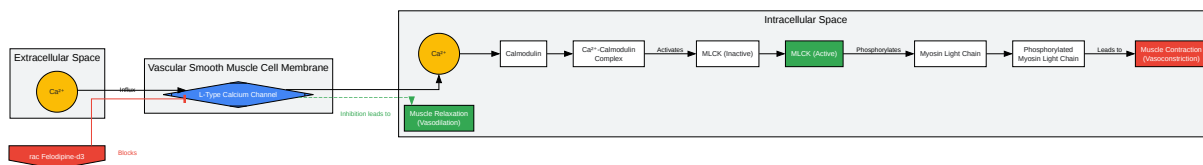
Property	Value	Citation
IUPAC Name	3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate	[1][2]
Synonyms	Felodipine D3; rac Felodipine-(Methoxy-d3); (±)-Felodipine-d3	[1]
CAS Number	1189970-31-7	[1][3][4][5]
Molecular Formula	C ₁₈ H ₁₆ D ₃ Cl ₂ NO ₄	[1][3][4][6]
Molecular Weight	387.28 g/mol	[1][3][4]
Appearance	Light Yellow to Yellow Solid	[1][4]
Purity	≥95% by HPLC; ≥98% atom D	[1]

Table 2: Thermal and Solubility Properties

Property	Value	Citation
Melting Point	>124°C (decomposes) or 135-137°C (decomposes)	[1][3]
Solubility	Soluble in Acetone, Dichloromethane, Methanol. Slightly soluble in Chloroform. Sparingly soluble in aqueous buffers.	[1][6][7]
Storage	Recommended at -20°C for long-term storage. Can be stored at room temperature for short periods.	[1][4][6]

Mechanism of Action: L-Type Calcium Channel Blockade

Felodipine, the non-labeled analogue of this standard, is a potent dihydropyridine calcium channel blocker.[8][9] Its primary therapeutic effect in treating hypertension is achieved through the inhibition of calcium ion influx into vascular smooth muscle cells.[10] This action leads to vasodilation and a subsequent reduction in blood pressure. The signaling pathway is depicted below.



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